1-Cyclohexenyl acetate

Overview

Description

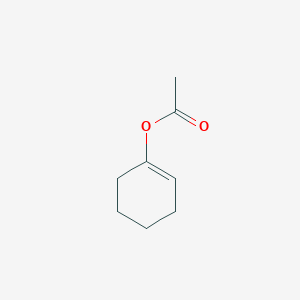

1-Cyclohexenyl acetate (CAS 1424-22-2) is an unsaturated cyclic ester with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. It is characterized by a cyclohexene ring substituted with an acetoxy group at the 1-position. This compound is typically stored under dry conditions at room temperature and exhibits hazards including skin/eye irritation (H315, H319), respiratory irritation (H335), and flammability (H227) .

Preparation Methods

Dehydration-Decarboxylation-Hydrolysis Pathway for 1-Cyclohexenyl Acetic Acid

Reaction Mechanism and Stepwise Synthesis

The patented method for synthesizing 1-cyclohexenyl acetic acid involves three sequential steps:

-

Dehydration Reaction : Cyclohexanone reacts with cyanoacetic acid in the presence of n-hexane (solvent) and ammonium acetate (catalyst) at 100–150°C for 2–4 hours. This step generates cyclohexenylene cyanoacetic acid through nucleophilic substitution and subsequent dehydration .

-

Decarboxylation : The intermediate is dissolved in acetic acid, and a mixture of ammonium acetate and pyridine catalyzes decarboxylation at 175–200°C for 3–6 hours, yielding 1-cyclohexenyl acetonitrile .

-

Hydrolysis : The nitrile group undergoes acid-catalyzed hydrolysis (e.g., sulfuric or hydrochloric acid) at 100–120°C for 3–6 hours, producing 1-cyclohexenyl acetic acid .

Key Advantages of the Method

-

Controlled Gas Evolution : The two-stage decarboxylation process ensures uniform CO₂ release, mitigating safety risks .

-

High Purity and Yield : Optimized molar ratios (e.g., cyclohexanone:cyanoacetic acid = 1:0.8–1) and catalyst concentrations (1.5–2.5% ammonium acetate) achieve yields exceeding 90% with >98% purity .

Experimental Data and Process Optimization

Table 1 summarizes reaction conditions and outcomes from the patent’s embodiments :

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 | Embodiment 4 |

|---|---|---|---|---|

| Dehydration Temperature (°C) | 120 | 140 | 120 | 130 |

| Decarboxylation Catalyst | NH₄OAc + Pyridine | NH₄OAc + Pyridine | NH₄OAc + Pyridine | NH₄OAc + Pyridine |

| Hydrolysis Acid | H₂SO₄ | HCl | HCl | H₂SO₄ |

| Yield (%) | 92.5 | 93.8 | 94.2 | 93.1 |

| Purity (%) | 98.7 | 98.9 | 99.1 | 98.8 |

NH₄OAc: Ammonium acetate; Pyridine: C₅H₅N.

The use of n-hexane as a solvent enhances reaction homogeneity, while acetic acid in the decarboxylation step prevents side reactions . Hydrolysis with sulfuric acid marginally improves yield compared to hydrochloric acid, likely due to stronger protonation of the nitrile group .

Esterification Pathways to 1-Cyclohexenyl Acetate

While the provided sources focus on 1-cyclohexenyl acetic acid and cyclohexyl acetate , the acetate ester derivative may be synthesized via esterification of the acid intermediate.

Acid-Catalyzed Esterification

1-Cyclohexenyl acetic acid can react with alcohols (e.g., methanol or ethanol) under acid catalysis (e.g., H₂SO₄) to form the corresponding ester. For example:

This reaction typically requires reflux conditions (60–80°C) and molecular sieves to remove water, driving equilibrium toward ester formation.

Comparative Analysis of Preparation Methods

Dehydration-Decarboxylation vs. Direct Esterification

-

Complexity : The patented three-step process is labor-intensive but achieves high-purity intermediates, whereas direct esterification of cyclohexene with acetic acid (as in cyclohexyl acetate synthesis ) is simpler but yields a structurally distinct product.

-

Energy Efficiency : Reactive distillation reduces energy consumption by integrating reaction and separation , but its applicability to this compound requires further study.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexenyl acetate undergoes various chemical reactions, including:

Hydrolysis: Converts this compound to cyclohexanol and acetic acid in the presence of water and an acid or base catalyst.

Reduction: Can be reduced to cyclohexanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water as a solvent.

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Major Products:

Hydrolysis: Cyclohexanol and acetic acid.

Oxidation: Cyclohexenone and other oxygenated derivatives.

Reduction: Cyclohexanol.

Scientific Research Applications

Chemical Synthesis

1. Intermediate for Chemical Production

1-Cyclohexenyl acetate serves as a crucial intermediate in the synthesis of several important chemicals, including:

- Caprolactam : Used in the production of nylon.

- Adipic Acid : A key ingredient in the manufacture of polyurethanes and nylon.

Recent studies have demonstrated that CHA can be efficiently converted into these compounds using various catalytic processes. For instance, a study highlighted the use of Cu-based catalysts that exhibited excellent thermal stability and catalytic performance in the hydrogenation of CHA to cyclohexanol, achieving conversion rates over 99% with high selectivity .

Fragrance Industry

2. Use as a Fragrance Ingredient

this compound is utilized in the fragrance industry due to its pleasant odor profile. It is often included in perfumes and scented products, contributing to floral and fruity notes. Safety assessments have indicated that CHA does not present significant genotoxic risks, making it suitable for use in consumer products .

Catalytic Applications

3. Catalysis Research

Research has focused on improving the catalytic processes involving this compound. For example, innovative catalysts have been developed to enhance the efficiency of esterification reactions involving CHA. A study explored the kinetics of esterification reactions catalyzed by novel Bronsted-Lewis acid hybrid solid acids, demonstrating improved reaction rates and yields .

Environmental Considerations

4. Safety and Toxicology

Toxicological assessments indicate that this compound is generally safe for use under regulated conditions. Studies have shown that it does not exhibit significant toxicity or mutagenic potential at typical exposure levels. The compound is also evaluated for its environmental impact, ensuring compliance with safety standards .

Case Studies

Mechanism of Action

The mechanism of action of 1-Cyclohexenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release cyclohexanol and acetic acid, which can further participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 1-cyclohexenyl acetate and related esters:

Note:

- Cyclohexyl acetate’s molecular formula is often cited as C₈H₁₄O₂ in standard references, though one source ambiguously lists it as C₈H₈O₂ , likely a typographical error .

- The unsaturated nature of this compound reduces its molecular weight compared to saturated analogs like cyclohexyl acetate.

Reactivity and Stability

- This compound: The cyclohexene ring’s double bond introduces reactivity. For example, it participates in free-radical additions (e.g., with thiophenol) but with low efficiency .

- Cyclohexyl acetate : As a saturated ester, it is more stable and widely used as a solvent and flavoring agent due to its mild, sweet odor .

Biological Activity

1-Cyclohexenyl acetate (CAS No. 1424-22-2) is an organic compound classified as an acetate ester, characterized by its distinctive cyclohexene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.18 g/mol

- Boiling Point : 76-77 °C at 17 mmHg

- Flash Point : 65 °C

- Refractive Index : 1.4570

Biological Activity Overview

This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential neurotoxic effects. Its applications span from industrial uses to potential therapeutic roles.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. A study conducted by Kubo et al. (2000) demonstrated that certain acetate esters, including this compound, exhibited significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, Kubo et al. evaluated the efficacy of several esters against pathogenic bacteria. They found that this compound showed notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5% . This suggests its potential use in developing natural preservatives or antimicrobial agents in food products.

Case Study 2: Toxicological Assessment

A toxicological assessment was performed on cyclohexyl acetate derivatives to evaluate their effects on human health. The study indicated that high concentrations could lead to significant neurological symptoms and recommended further investigation into long-term exposure effects .

Research Findings

Recent studies have focused on improving the synthesis and application of cyclohexenyl compounds for enhanced biological activity. For instance, a study explored catalytic processes for producing cyclohexyl acetate with improved yields and purity, which may lead to increased efficacy in biological applications .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-cyclohexenyl acetate, and how can experimental reproducibility be ensured?

- Methodological Answer : A common synthesis route involves reacting 1-(bromomethyl)cyclohex-1-ene with ethyl benzoyl acetate under palladium catalysis, followed by purification via flash column chromatography (hexane:EtOAc 30:1) to yield this compound as a colorless oil (92% yield) . To ensure reproducibility, document solvent purity, reaction temperature (±2°C), and stoichiometric ratios. NMR (¹H and ¹³C) and GC-MS should confirm structural integrity and purity (>95%) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Key characterization includes:

- ¹H NMR : Peaks at δ 5.91–5.86 ppm (m, 1H, C=CH) and δ 2.16–2.01 ppm (m, 4H, CH₂ groups) .

- ¹³C NMR : Signals at δ 134.8 (C=CH) and δ 128.3 (C=CH) confirm the cyclohexenyl backbone .

- Mass Spectrometry : Compare fragmentation patterns with NIST reference data (e.g., m/z 156.26 for molecular ion) .

Q. What are the stability considerations for this compound under storage and reaction conditions?

- Methodological Answer : Store in anhydrous conditions (e.g., molecular sieves) at –20°C to prevent hydrolysis of the acetate group. Monitor degradation via TLC or HPLC; degradation products include cyclohexenol (identified by OH stretch in IR at ~3400 cm⁻¹) . Avoid prolonged exposure to bases, as β-elimination reactions may generate cyclohexyne intermediates .

Advanced Research Questions

Q. How can researchers detect and trap reactive intermediates like cyclohexyne during this compound reactions?

- Methodological Answer : Cyclohexyne intermediates form via β-elimination when this compound derivatives react with mild bases (e.g., Bu₄NOAc) in aprotic solvents . Trap intermediates using tetraphenylcyclopentadienone, which undergoes [4+2] cycloaddition to yield isolable Diels-Alder adducts. Monitor reaction progress via in situ IR (disappearance of C≡C stretch at ~2100 cm⁻¹) .

Q. What computational methods are suitable for modeling the stereochemical outcomes of this compound derivatives?

- Methodological Answer : Use DFT (e.g., B3LYP/6-31G*) to predict regioselectivity in cycloaddition reactions. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate stereoisomer structures . MD simulations (AMBER force field) can assess conformational stability in solution .

Q. How can contradictions in reported reaction yields for this compound syntheses be resolved?

- Methodological Answer : Systematically vary:

- Catalyst loading (e.g., Pd(OAc)₂ at 2–5 mol%).

- Solvent polarity (toluene vs. THF) to optimize transition-state stabilization.

- Base strength (e.g., K₂CO₃ vs. Et₃N) to minimize side reactions . Use Design of Experiments (DoE) to identify critical factors and validate via ANOVA .

Q. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological systems)?

- Methodological Answer : Employ LC-MS/MS with a C18 column (gradient: 5–95% MeCN in H₂O + 0.1% formic acid) for high sensitivity (LOD < 1 ng/mL). Use deuterated internal standards (e.g., d₃-1-cyclohexenyl acetate) to correct for matrix effects . Validate method robustness via spike-recovery assays (85–115% recovery) .

Q. How does the electronic nature of substituents on the cyclohexenyl ring influence reaction pathways?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the double bond, favoring nucleophilic additions. Use Hammett plots (σ⁺ values) to correlate substituent effects with reaction rates. Compare kinetic data (e.g., kobs from UV-Vis) for substituted derivatives .

Properties

IUPAC Name |

cyclohexen-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h5H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJNNZMCOCQJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162030 | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-22-2 | |

| Record name | 1-Cyclohexen-1-ol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexenyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexene-1-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXENE-1-YL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHZ4PS0MLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.